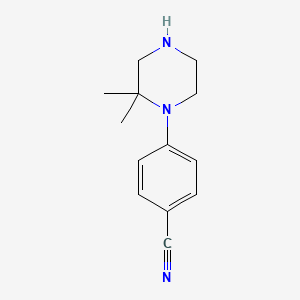
4-(2,2-Dimethylpiperazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dimethylpiperazin-1-yl group
Preparation Methods
The synthesis of 4-(2,2-Dimethylpiperazin-1-yl)benzonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of green chemistry principles, such as the use of ionic liquids as recycling agents to minimize environmental impact .
Chemical Reactions Analysis
4-(2,2-Dimethylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, sulfonium salts, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroxylamine hydrochloride can yield benzonitrile derivatives with different functional groups .
Scientific Research Applications
4-(2,2-Dimethylpiperazin-1-yl)benzonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a pharmaceutical intermediate and its biological activity . The compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(2,2-Dimethylpiperazin-1-yl)benzonitrile can be compared with other similar compounds, such as 3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile and other benzonitrile derivatives . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its 2,2-dimethylpiperazin-1-yl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1263388-00-6 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(2,2-dimethylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H17N3/c1-13(2)10-15-7-8-16(13)12-5-3-11(9-14)4-6-12/h3-6,15H,7-8,10H2,1-2H3 |
InChI Key |
XNBXSFYQJUFGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


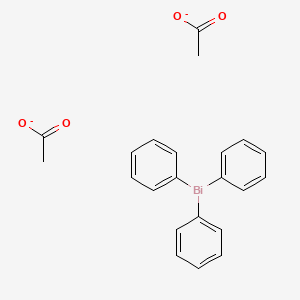

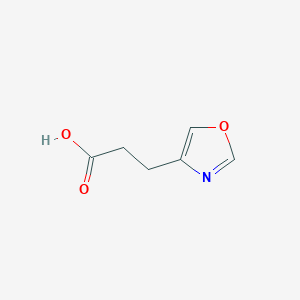
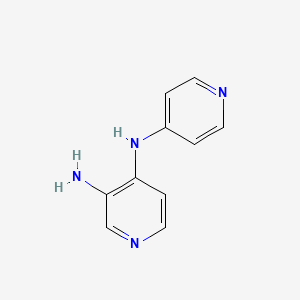
![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)
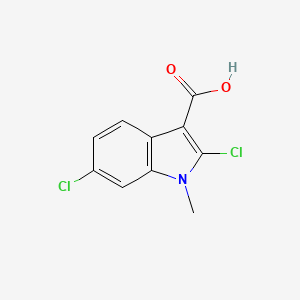
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)

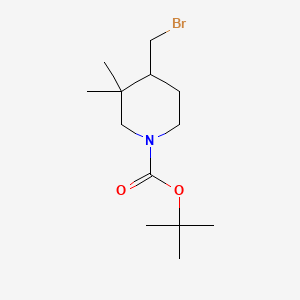
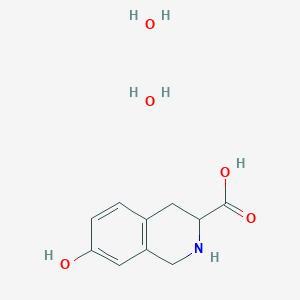

![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
